N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine, also known as Erlotinib, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry. This compound is primarily recognized for its application as a targeted therapy in cancer treatment, particularly for non-small cell lung cancer and pancreatic cancer. Erlotinib functions as an epidermal growth factor receptor inhibitor, disrupting the signaling pathways that promote tumor growth and proliferation.
Erlotinib is classified under quinazoline derivatives and is often utilized in pharmacological research due to its bioactive properties. The compound is commercially available and can be sourced from various suppliers, including Avantor and Sigma-Aldrich, where it is listed with a CAS number of 183319-69-9. The molecular formula for Erlotinib is with a molecular weight of approximately 429.901 g/mol .
The synthesis of N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine typically involves several steps:
These synthetic routes are characterized by their efficiency and yield, often optimized through variations in reaction conditions such as temperature and solvent choice.
The synthesis typically requires careful control of reaction conditions to ensure high purity and yield. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product .
The molecular structure of N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine features a quinazoline core with two methoxyethoxy substituents at positions 7 and 8, along with an ethynyl group at position 3 of the phenyl ring.
N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine undergoes several chemical reactions typical for quinazoline derivatives:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to synthesize analogs for further study.
Erlotinib functions by specifically inhibiting the activity of the epidermal growth factor receptor (EGFR), which plays a pivotal role in cell signaling pathways that regulate cell proliferation and survival. By binding to the ATP-binding site of EGFR, Erlotinib prevents receptor activation and downstream signaling cascades that lead to tumor growth.
Studies have shown that Erlotinib effectively reduces tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis .
N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine is primarily used in scientific research focused on cancer therapeutics. Its role as an epidermal growth factor receptor inhibitor makes it valuable in studies aimed at understanding tumor biology and developing targeted therapies for various malignancies. Additionally, it serves as a model compound for synthesizing new analogs with improved efficacy or reduced side effects.
CAS No.:
CAS No.:
CAS No.: 59384-04-2